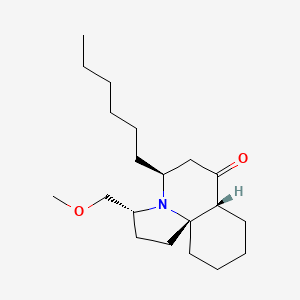

Cylindricine D

Description

Properties

Molecular Formula |

C20H35NO2 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

(3R,5S,7aR,11aR)-5-hexyl-3-(methoxymethyl)-1,2,3,5,6,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-7-one |

InChI |

InChI=1S/C20H35NO2/c1-3-4-5-6-9-16-14-19(22)18-10-7-8-12-20(18)13-11-17(15-23-2)21(16)20/h16-18H,3-15H2,1-2H3/t16-,17+,18-,20+/m0/s1 |

InChI Key |

FOFLULRCZMEXSF-HLNWXESRSA-N |

Isomeric SMILES |

CCCCCC[C@H]1CC(=O)[C@@H]2CCCC[C@]23N1[C@H](CC3)COC |

Canonical SMILES |

CCCCCCC1CC(=O)C2CCCCC23N1C(CC3)COC |

Synonyms |

cylindricine D |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Cylindricine D

The total synthesis of this compound has been a subject of extensive research, with various synthetic routes developed to obtain this compound efficiently.

- Enantioselective Synthesis : Recent studies have demonstrated concise and versatile enantioselective total syntheses of cylindricines C, D, and E. For instance, Huang et al. reported a seven-step synthesis of (+)-cylindricine D with an overall yield of 20.9% from a prolinol precursor, emphasizing the importance of the α-tert-alkylamine motif in their synthetic strategy .

- Radical Transposition Methodology : Other approaches have utilized radical transposition techniques to facilitate the functionalization of precursors leading to this compound . This methodology highlights the adaptability and efficiency of modern synthetic organic chemistry in producing complex natural products.

Biological Activities

This compound exhibits various biological activities that are being explored for potential therapeutic applications.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

- Anticancer Agents : The cytotoxic properties observed in vitro suggest that this compound could be developed as a lead compound for anticancer drug discovery. Further exploration into its mechanism of action and structure-activity relationships is essential for optimizing its efficacy and selectivity against cancer cells.

- Cardiac Therapeutics : If further studies confirm its effects on cardiac ion channels, this compound may also be investigated for potential use in treating cardiovascular diseases, particularly those involving arrhythmias.

Research Findings Summary

The following table summarizes key findings related to the synthesis and biological activities of this compound:

| Aspect | Details |

|---|---|

| Source | Isolated from Clovelina cylindrical |

| Synthesis Method | Enantioselective total synthesis (7 steps, 20.9% yield) |

| Biological Activity | Moderate cytotoxicity against HeLa and Jurkat cells |

| Potential Applications | Anticancer agents; cardiac therapeutics |

Q & A

Q. What are the key structural features of Cylindricine D, and how are they characterized experimentally?

this compound, a marine alkaloid, is characterized by its tricyclic indolizidine core with stereochemical complexity. Structural elucidation relies on NMR spectroscopy (e.g., , , NOESY) and X-ray crystallography to resolve stereochemistry. For instance, in related cylindricines like Cylindricine H, overlapping NMR signals (e.g., H-2 and H-4) may require selective derivatization or advanced techniques like COSY/TOCSY for resolution . Purity is confirmed via HPLC-MS, while absolute configuration is determined using optical rotation and chiral derivatization .

Q. What synthetic strategies are commonly employed for this compound and related alkaloids?

Total synthesis often involves ring-closing metathesis (RCM) and stereoselective acyliminium ion chemistry. For example, the synthesis of Cylindricine H uses vinyl triflate intermediates coupled with organometallic reagents (e.g., CuI/n-BuLi) to construct the indolizidine core. Critical steps include stereoelectronically controlled reductions (e.g., NaBHCN-TFA) and Mitsunobu reactions for functionalization . Methodological rigor requires iterative optimization of reaction conditions (temperature, catalysts) and validation via spectral comparisons with natural isolates .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed experimental protocols must include reaction stoichiometry, purification methods (e.g., column chromatography gradients), and spectroscopic data for intermediates. Journals like the Beilstein Journal of Organic Chemistry mandate full characterization of new compounds (e.g., , , HRMS) and explicit citations for known compounds. Supplementary materials should provide raw data (e.g., NMR spectra) to facilitate replication .

Advanced Research Questions

Q. What methodological challenges arise in resolving stereochemical inconsistencies during this compound synthesis?

Discrepancies in stereochemical assignments (e.g., axial vs. equatorial substituents) often stem from conformational flexibility in intermediates. Computational modeling (DFT, molecular mechanics) can predict favored conformers, while NOESY correlations validate spatial arrangements. For example, in Cylindricine H synthesis, the acyliminium intermediate adopts a conformation where bulky groups (e.g., OTBDMS) minimize A-strain, guiding stereoselective reduction . Contradictory data should be addressed through comparative analysis with literature and re-evaluation of reaction pathways .

Q. How can researchers design experiments to address gaps in this compound’s bioactivity profile?

Hypothesis-driven assays (e.g., cytotoxicity, enzyme inhibition) require robust controls and dose-response curves. For instance, if preliminary data suggest selective activity against cancer cell lines, follow-up studies should include mechanistic probes (e.g., apoptosis markers, ROS assays) and structural analogs to identify pharmacophores. Statistical validation (e.g., ANOVA, p-value thresholds) and replication across multiple cell lines are critical to avoid false positives .

Q. What strategies optimize yield in multi-step this compound syntheses?

Yield optimization involves kinetic profiling of key steps (e.g., RCM, cyclization) using Design of Experiments (DoE) approaches. Factors like catalyst loading (e.g., Grubbs catalyst vs. Hoveyda-Grubbs), solvent polarity, and temperature are systematically varied. For example, in Cylindricine H synthesis, enecarbamate formation (41% yield) was improved by optimizing LiHMDS stoichiometry and quenching conditions . Process analytical technology (PAT) tools (e.g., in situ IR) can monitor reaction progress in real time .

Q. How should researchers handle contradictory spectral data between synthetic and natural this compound?

Contradictions may arise from impurities, solvent effects, or misassigned peaks. Solutions include:

- Repeating synthesis with alternative protecting groups or routes.

- Using high-field NMR (>500 MHz) and cryoprobes to enhance resolution.

- Cross-validating with independent techniques (e.g., circular dichroism for chirality) .

- Reporting unresolved discrepancies transparently, as seen in studies where H-2/H-4 signal overlap necessitated indirect confirmation via derivatization .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

Multivariate analysis (e.g., PCA, PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity. For SAR studies, IC values should be reported with confidence intervals, and outliers examined for synthetic errors or assay artifacts. Comparative studies with analogs (e.g., Cylindricine C, H) highlight pharmacophoric elements .

Q. How can researchers ethically address negative or inconclusive results in this compound studies?

Negative results (e.g., failed synthetic steps, inactive analogs) must be reported to prevent redundant efforts. Journals like RSC Advances require detailed "Experimental Failures" sections in supplementary materials. Inconclusive bioactivity data should contextualize limitations (e.g., low solubility, assay sensitivity) and propose alternative methodologies .

Comparative & Collaborative Research

Q. What frameworks support collaborative validation of this compound’s proposed mechanisms?

Interdisciplinary teams (synthetic chemists, pharmacologists, computational modelers) should establish shared protocols for data collection and analysis. Open-access repositories (e.g., Zenodo) can host raw spectral data and synthetic procedures. Collaborative studies benefit from pre-registered hypotheses (e.g., on Open Science Framework) to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.